molecular formula C9H12ClNO B13539980 3-(Azetidin-3-yl)phenolhydrochloride

3-(Azetidin-3-yl)phenolhydrochloride

Cat. No.: B13539980
M. Wt: 185.65 g/mol
InChI Key: RTBLXZWXBFOREV-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)phenol hydrochloride: is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.7 g/mol. This compound is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing heterocycle, and a phenol group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Horner–Wadsworth–Emmons Reaction: The synthesis of 3-(Azetidin-3-yl)phenol hydrochloride often begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the Horner–Wadsworth–Emmons reaction.

    Aza-Michael Addition: This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.

    Suzuki–Miyaura Cross-Coupling: The final step involves the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids.

Industrial Production Methods:

Industrial production methods for 3-(Azetidin-3-yl)phenol hydrochloride are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenol group in 3-(Azetidin-3-yl)phenol hydrochloride can undergo oxidation reactions to form quinones.

    Reduction: The azetidine ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

Chemistry: : 3-(Azetidin-3-yl)phenol hydrochloride is used as a building block in the synthesis of various heterocyclic compounds .

Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties .

Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: : The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring imparts significant rigidity and strain, which can influence its binding to biological targets. The phenol group can participate in hydrogen bonding and other interactions, enhancing its biological activity .

Comparison with Similar Compounds

    Azetidine: A four-membered nitrogen-containing heterocycle with similar structural features.

    Oxetane: A four-membered oxygen-containing heterocycle with comparable ring strain and stability.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar chemical properties.

Uniqueness:

3-(Azetidin-3-yl)phenol hydrochloride is unique due to the presence of both the azetidine ring and the phenol group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

3-(azetidin-3-yl)phenol;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c11-9-3-1-2-7(4-9)8-5-10-6-8;/h1-4,8,10-11H,5-6H2;1H

InChI Key

RTBLXZWXBFOREV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)O.Cl

Origin of Product

United States

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